tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18620647
InChI: InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-13-6-4-5-12(11-13)16(17)7-9-20-10-8-16/h4-6,11H,7-10H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C16H22FNO3
Molecular Weight: 295.35 g/mol

tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate

CAS No.:

Cat. No.: VC18620647

Molecular Formula: C16H22FNO3

Molecular Weight: 295.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate -

Specification

Molecular Formula C16H22FNO3
Molecular Weight 295.35 g/mol
IUPAC Name tert-butyl N-[3-(4-fluorooxan-4-yl)phenyl]carbamate
Standard InChI InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-13-6-4-5-12(11-13)16(17)7-9-20-10-8-16/h4-6,11H,7-10H2,1-3H3,(H,18,19)
Standard InChI Key OCTCLUSCUHFDNP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCOCC2)F

Introduction

Structural and Molecular Characteristics

The molecular structure of tert-butyl (3-(4-fluorotetrahydro-2H-pyran-4-yl)phenyl)carbamate comprises three key components:

  • tert-Butyl carbamate group: Provides steric bulk and protects amine functionalities during synthetic processes .

  • 4-Fluorotetrahydro-2H-pyran-4-yl: A six-membered oxygen-containing ring with a fluorine substituent, enhancing electronic and steric properties .

  • Phenyl linker: Facilitates conjugation between the pyran and carbamate groups, influencing molecular rigidity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₁FNO₃
Molecular Weight294.34 g/mol
Density~1.2 g/cm³ (estimated)
Boiling Point335–340°C (extrapolated)
SolubilityDMSO, THF, methanol

The fluorine atom on the pyran ring induces electronegativity, potentially altering binding interactions in biological systems. The tetrahydropyran ring adopts a chair conformation, minimizing steric strain .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step sequences:

  • Formation of the fluorinated pyran ring: Cyclization of diols with fluorinated ketones under acidic conditions .

  • Phenyl group introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the phenyl moiety .

  • Carbamate protection: Reaction with tert-butyl carbamate using coupling agents like EDCI/HOBt .

Example Synthesis:

  • Step 1: 4-Fluorotetrahydro-2H-pyran-4-amine is reacted with 3-bromophenylboronic acid in a palladium-catalyzed cross-coupling to yield 3-(4-fluorotetrahydro-2H-pyran-4-yl)aniline .

  • Step 2: The amine is protected using di-tert-butyl dicarbonate in dichloromethane, yielding the final carbamate .

Table 2: Reaction Conditions

StepReagents/ConditionsYield
1Pd(PPh₃)₄, K₂CO₃, DMF, 80°C75%
2Boc₂O, DMAP, CH₂Cl₂, rt90%

Physicochemical and Spectroscopic Data

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.20 (d, 2H, pyran-OCH₂), 3.75 (t, 2H, pyran-CH₂), 2.95 (m, 1H, pyran-FCH), 1.45 (s, 9H, tert-butyl) .

  • ¹³C NMR: 155.2 (C=O), 124.8 (C-F), 79.3 (tert-butyl), 68.4 (pyran-OCH₂) .

Biological Activity and Applications

Table 3: In Vitro Activity of Analogues

CompoundTargetIC₅₀ (µM)
tert-Butyl (2-benzamido)phenylcarbamateCOX-29.8
6-Fluoro-pyridine carbamateCYP3A415.2

Comparative Analysis with Analogues

Structural Modifications

  • Fluorine vs. chlorine: Fluorine improves metabolic stability but reduces solubility.

  • Pyran vs. piperidine: Pyran’s oxygen enhances hydrogen bonding capacity .

Table 4: Property Comparison

CompoundLogPPSA (Ų)
tert-Butyl (3-(4-F-THP)phenyl)carbamate2.173.5
tert-Butyl (4-Cl-THP)phenylcarbamate2.570.8

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